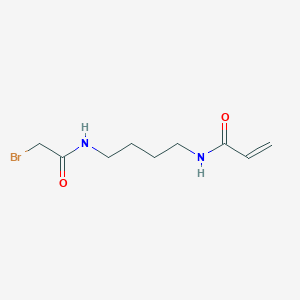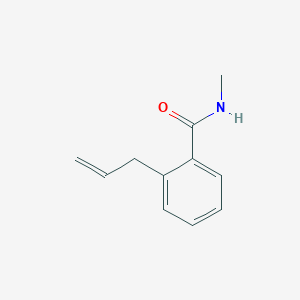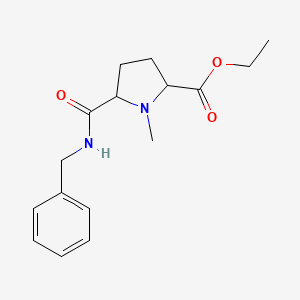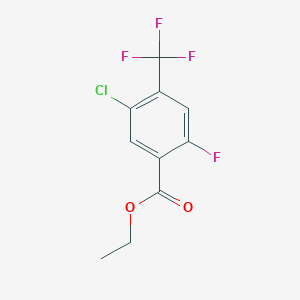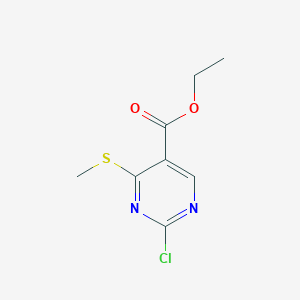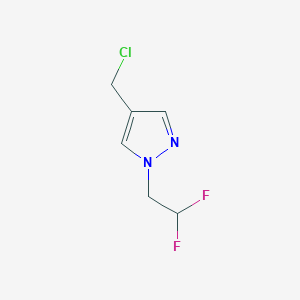![molecular formula C10H8BrNO2S B11719455 Methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate](/img/structure/B11719455.png)
Methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromomethyl group and a carboxylate ester group attached to the benzothiazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate typically involves the bromination of methyl benzo[d]thiazole-5-carboxylate. One common method includes the reaction of methyl benzo[d]thiazole-5-carboxylate with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzothiazoles with various functional groups replacing the bromomethyl group.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols and other reduced derivatives.
Scientific Research Applications
Methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites in proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-methylthiazole-4-carboxylate
- 2-(Bromomethyl)-1,3-benzothiazole
- Methyl 2-aminobenzo[d]thiazole-5-carboxylate
Uniqueness
Methyl 2-(bromomethyl)benzo[d]thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a bromomethyl group and a carboxylate ester group allows for diverse chemical transformations and applications in various fields of research.
Properties
Molecular Formula |
C10H8BrNO2S |
|---|---|
Molecular Weight |
286.15 g/mol |
IUPAC Name |
methyl 2-(bromomethyl)-1,3-benzothiazole-5-carboxylate |
InChI |
InChI=1S/C10H8BrNO2S/c1-14-10(13)6-2-3-8-7(4-6)12-9(5-11)15-8/h2-4H,5H2,1H3 |
InChI Key |
DODWLYJDVXHYMC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)SC(=N2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Hydroxyimino)ethyl]-5-methoxyphenol](/img/structure/B11719378.png)
![6-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11719390.png)
![Trimethyl[2-(3-propoxyphenyl)ethynyl]silane](/img/structure/B11719395.png)

![Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate](/img/structure/B11719417.png)

![6,7-dimethoxy-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidin]-1-one](/img/structure/B11719420.png)
